N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (RN: 866341-01-7) is a structurally complex molecule featuring a central imidazole ring substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-fluorophenyl group at position 1. A sulfanyl acetamide linkage bridges the imidazole to a benzodioxol-5-yl moiety .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5S/c1-32-21-9-3-16(11-23(21)33-2)20-13-30(19-7-4-17(27)5-8-19)26(29-20)36-14-25(31)28-18-6-10-22-24(12-18)35-15-34-22/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLKDIZFBFDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The imidazole ring is then synthesized and attached to the benzodioxole derivative. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies against multiple cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways associated with tumor growth . Notably, compounds with similar structural motifs have been assessed for their cytotoxic effects on HeLa and MCF-7 cell lines, demonstrating promising results .
Antitubercular Activity
In vitro studies have also assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis. These studies reveal that certain derivatives can inhibit vital mycobacterial enzymes, showcasing their potential as therapeutic agents for tuberculosis treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Imidazole vs. Benzoimidazole
Compound 36 (N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide) replaces the imidazole core with a benzoimidazole system . The methylsulfonyl group in 36 introduces polarity, likely improving aqueous solubility compared to the main compound’s sulfanyl group. However, the benzoimidazole’s planar structure may reduce conformational flexibility, affecting binding kinetics.
Imidazole vs. Indole
Compound 37 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide) features an indole core instead of imidazole . Indole’s electron-rich structure facilitates interactions with enzymes like cyclooxygenase (COX), aligning with its role as an indomethacin analog. The 4-fluorophenyl sulfonyl group in 37 enhances acidity and hydrogen-bonding capacity, contrasting with the main compound’s neutral sulfanyl linkage.
Substituent Effects on Pharmacological Activity
Fluorophenyl Derivatives
The 4-fluorophenyl group is a common motif in the main compound and analogs (36 , 37 , 41 ) . Fluorine’s electronegativity and small atomic radius improve binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation. For example, in 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide), trifluoromethyl groups further increase lipophilicity but may compromise solubility .
Benzodioxol vs. Sulfonyl/Sulfonamide Groups
The main compound’s benzodioxol moiety offers metabolic resistance through steric shielding of the methylenedioxy group. In contrast, 36 and 37 employ sulfonyl/sulfonamide groups, which are more polar and may improve target selectivity via hydrogen bonding. However, sulfonamides can exhibit higher plasma protein binding, altering pharmacokinetics .
Physicochemical Properties
Notes:
- The main compound’s higher LogP (3.8) reflects contributions from dimethoxyphenyl and benzodioxol groups, suggesting strong membrane permeability but poor solubility.
- 36 ’s methylsulfonyl group reduces LogP (2.5) and enhances solubility (1.4 mg/mL), favoring oral bioavailability.
- 41 ’s trifluoromethyl groups drastically increase LogP (5.1), likely limiting aqueous solubility without formulation aids.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure integrates a benzodioxole moiety, known for various biological activities, with an imidazole derivative that may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antidiabetic and anticancer properties, as well as its mechanism of action.
Chemical Structure
The compound can be represented as follows:
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating effective control over carbohydrate metabolism. In vivo studies using streptozotocin-induced diabetic mice showed substantial reductions in blood glucose levels, suggesting that compounds with similar structures may possess similar effects .
Table 1: Antidiabetic Activity of Related Compounds
| Compound | IC50 (µM) | Blood Glucose Reduction (mg/dL) |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl) derivative | 0.68 | 252.2 to 173.8 |
| Benzodioxole derivative IIa | 0.85 | Not reported |
Anticancer Activity
The anticancer properties of this compound have also been investigated. A study reported that benzodioxole derivatives exhibited cytotoxic effects across various cancer cell lines. Specifically, compounds related to this structure showed IC50 values ranging from 26 to 65 µM against multiple cancer types .
Table 2: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl) derivative | MCF7 (Breast) | 26 |
| Another derivative | HeLa (Cervical) | 65 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in glucose metabolism and cancer cell proliferation. The imidazole ring is known for its role in enzyme inhibition and receptor interaction, which may enhance the overall efficacy of the compound.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression and diabetes management. These studies suggest favorable interactions that may lead to significant biological effects .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of benzodioxole derivatives for their biological activities:
- Antidiabetic Study : A study demonstrated that a benzodioxole derivative significantly lowered blood glucose levels in diabetic mice models after administration over a week-long period.
- Anticancer Study : Another investigation revealed that a closely related compound induced apoptosis in cancer cells via mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Formation of the imidazole core via cyclocondensation of substituted benzaldehydes and thioureas, optimized under reflux conditions (e.g., 12–24 hours in ethanol) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using thiols or disulfides in the presence of a base (e.g., K₂CO₃ in DMF) .
- Step 3 : Acetamide coupling via EDC/HOBt-mediated reactions with N-(2H-1,3-benzodioxol-5-yl)amine .
- Key Validation : Confirm intermediates and final product purity using HPLC (>95%) and HRMS (mass error <5 ppm) .
Q. How can researchers resolve structural ambiguities in analogs with similar substituent patterns?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR to distinguish aromatic protons (e.g., 3,4-dimethoxyphenyl vs. fluorophenyl groups) via coupling constants and chemical shifts .
- X-ray crystallography to confirm regiochemistry of the imidazole ring and sulfanyl orientation (see crystallographic data for related compounds in ).
- DFT calculations to predict electronic environments and validate experimental spectral data .
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Solubility and stability studies in PBS/DMSO to optimize in vitro conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the imidazole core synthesis when substituents hinder cyclization?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., using flow chemistry for rapid parameter screening) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields for sterically hindered intermediates .
- Contradiction Resolution : If low yields persist, replace electron-withdrawing groups (e.g., nitro) with methoxy to reduce steric strain .
Q. How to address discrepancies between computational predictions and experimental biological activity data?
- Methodological Answer :
- Molecular Docking Validation : Compare binding poses in multiple protein conformations (e.g., using AutoDock Vina) to account for flexibility .
- SAR Analysis : Test analogs with incremental substituent changes (e.g., replacing 3,4-dimethoxy with mono-methoxy) to isolate electronic vs. steric effects .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
- CYP450 Inhibition Studies : Screen for metabolic stability using liver microsomes to identify susceptible sites for structural modification .
- LogP Optimization : Replace lipophilic groups (e.g., benzodioxolyl) with polar substituents while maintaining target affinity .
Q. How to validate the sulfanyl group’s role in target binding versus off-target interactions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics of the parent compound vs. desulfanyl analogs .
- X-ray Crystallography : Resolve co-crystal structures with the target protein to map sulfanyl interactions (e.g., hydrogen bonding vs. hydrophobic contacts) .
- Thiol-Reactivity Assays : Test compound stability in glutathione-rich environments to assess potential off-target thiol interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
